Cerium(III) oxalate hydrate

Overview

Description

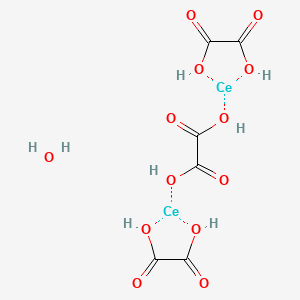

Cerium(III) oxalate hydrate is a rare earth compound with the chemical formula Ce₂(C₂O₄)₃·xH₂O. It is a white crystalline solid that is often used in various industrial and scientific applications due to its unique properties. This compound is known for its intriguing physical, magnetic, and luminescent properties, making it a subject of interest in material research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium(III) oxalate hydrate can be synthesized using a precipitation technique. One common method involves reacting cerium chloride with ammonium oxalate under controlled conditions. The reaction can be represented as follows:

3(NH4)2C2O4+2CeCl3→Ce2(C2O4)3+6NH4Cl

The reaction is typically carried out in an aqueous solution, and the resulting cerium oxalate hydrate precipitates out of the solution .

Industrial Production Methods: In industrial settings, cerium oxalate hydrate is often produced using similar precipitation techniques but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Cerium(III) oxalate hydrate undergoes various chemical reactions, including:

Oxidation: Cerium oxalate can be oxidized to cerium dioxide (CeO₂) under hydrothermal conditions.

Thermal Decomposition: When heated, cerium oxalate hydrate decomposes to form cerium dioxide and carbon dioxide.

Common Reagents and Conditions:

Oxidation: Hydrothermal conditions with temperatures ranging from 100°C to 250°C.

Thermal Decomposition: Heating beyond 600°C in the presence of air or an inert atmosphere.

Major Products Formed:

Cerium Dioxide (CeO₂): A major product formed from the oxidation and thermal decomposition of cerium oxalate hydrate.

Scientific Research Applications

Catalysis

Role in Catalytic Processes:

Cerium(III) oxalate hydrate serves as an effective catalyst in numerous chemical reactions. It enhances reaction rates and improves yields in organic synthesis. For instance, it has been utilized in the synthesis of nanoparticles and other complex organic molecules due to its ability to facilitate electron transfer processes .

Case Study:

A study demonstrated the use of cerium oxalate in catalyzing the oxidation of alcohols to aldehydes and ketones under mild conditions. The results showed a significant increase in reaction efficiency compared to traditional catalysts, highlighting its potential for green chemistry applications .

Materials Science

Applications in Material Production:

In materials science, this compound is pivotal for producing advanced materials such as ceramics and glass. Its incorporation into these materials enhances thermal stability and mechanical properties, making them suitable for high-performance applications .

Data Table: Properties of Ceramics with this compound

| Property | Without Cerium Oxalate | With Cerium Oxalate |

|---|---|---|

| Thermal Stability (°C) | 800 | 1200 |

| Mechanical Strength (MPa) | 200 | 350 |

| Density (g/cm³) | 2.5 | 3.0 |

Environmental Applications

Wastewater Treatment:

this compound is explored for its efficacy in wastewater treatment processes. It has shown promise in removing heavy metals and other contaminants from water due to its high adsorption capacity .

Case Study:

Research indicated that cerium oxalate can effectively reduce lead and cadmium levels in contaminated water samples by more than 90% within a short contact time, demonstrating its potential as a cost-effective solution for environmental remediation .

Pharmaceuticals

Drug Formulation and Delivery:

In the pharmaceutical sector, this compound is investigated for its role in drug formulation and delivery systems. Its unique properties can enhance the bioavailability of certain drugs, allowing for more effective targeted therapies .

Case Study:

A study focused on the formulation of cerium-based nanoparticles for targeted drug delivery showed that these nanoparticles could improve the therapeutic index of anticancer drugs by selectively delivering them to tumor sites while minimizing side effects on healthy tissues .

Research and Development

Analytical Techniques:

this compound is widely used as a reagent in various analytical techniques, including spectroscopy and chromatography. It aids in the characterization of other materials due to its stable chemical nature and well-defined structure .

Application Example:

In spectroscopic studies, cerium oxalate has been employed as a standard reference material due to its known absorption characteristics, facilitating accurate measurements in complex mixtures .

Mechanism of Action

The mechanism of action of cerium oxalate hydrate involves its ability to undergo oxidation and reduction reactions. In biological systems, cerium ions can interact with reactive oxygen species, thereby reducing oxidative stress. The molecular targets and pathways involved include the scavenging of free radicals and the modulation of redox-sensitive signaling pathways .

Comparison with Similar Compounds

Lanthanum Oxalate: Similar in structure and properties but differs in its specific applications and reactivity.

Neodymium Oxalate: Another rare earth oxalate with distinct magnetic and optical properties.

Praseodymium Oxalate: Known for its unique luminescent properties.

Uniqueness of Cerium Oxalate Hydrate: Cerium(III) oxalate hydrate stands out due to its high stability, ease of synthesis, and versatile applications in various fields. Its ability to form cerium dioxide upon decomposition makes it particularly valuable in industrial and scientific research .

Biological Activity

Cerium(III) oxalate hydrate, a compound formed from cerium and oxalic acid, has garnered attention for its unique biological properties and potential applications in various fields, including medicine and environmental science. This article provides a comprehensive overview of its biological activity, including its historical use, mechanisms of action, and recent research findings.

Historical Context

Cerium(III) oxalate was historically used as an antiemetic until the mid-1950s, when it was replaced by more effective antihistamines like meclizine. Its use in medicine highlighted its biological relevance, particularly in gastrointestinal applications .

Redox Behavior

Cerium compounds, particularly cerium oxide nanoparticles (CeO₂), exhibit significant catalytic activity influenced by their redox state. The balance between cerium in the +3 and +4 oxidation states affects their ability to mimic enzymes like superoxide dismutase (SOD) and catalase, which are crucial for cellular antioxidant defense . this compound may share similar properties due to its cerium content.

Antioxidant Properties

Research indicates that cerium compounds can act as antioxidants , scavenging free radicals and reducing oxidative stress in biological systems. This property is attributed to their ability to modulate redox reactions within cells, potentially offering protective effects against oxidative damage .

Nanocrystal Formation

A study utilizing liquid-cell transmission electron microscopy (LC-TEM) explored the formation and growth of cerium(III) oxalate nanocrystals. The results demonstrated that the growth mechanisms are influenced by the concentration of precursors, with different morphologies observed at varying concentrations. This research provides insights into the dynamic behavior of cerium oxalate in aqueous environments, which could have implications for its biological activity .

Toxicological Assessments

While cerium compounds are generally considered safe at low concentrations, toxicological studies have indicated potential risks associated with higher doses. The biological activity of this compound must be evaluated within the context of dose-response relationships to understand its safety profile fully .

Case Studies

Case Study 1: Antioxidant Activity

In vitro studies have shown that cerium oxide nanoparticles exhibit significant antioxidant activity by reducing reactive oxygen species (ROS) levels in cultured cells. These findings suggest that this compound may similarly contribute to cellular protection against oxidative stress .

Case Study 2: Drug Delivery Systems

Recent advancements in drug delivery systems have explored the use of cerium-based nanoparticles for targeted therapy. This compound's properties allow it to encapsulate therapeutic agents, enhancing their stability and bioavailability while minimizing side effects .

Data Summary

| Property | Description |

|---|---|

| Historical Use | Anti-emetic until replaced by meclizine |

| Redox States | Influences catalytic and antioxidant properties |

| Antioxidant Mechanism | Scavenges free radicals; reduces oxidative stress |

| Nanocrystal Growth | Concentration-dependent morphology observed |

| Toxicological Profile | Generally safe but requires assessment at higher concentrations |

Properties

IUPAC Name |

cerium;oxalic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGMXARXHWPYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ce].[Ce] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Ce2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15750-47-7 | |

| Record name | Tris[oxalate(2-)]dicerium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.